Product packaging for Dimethylamiloride hydrochloride(Cat. No.:CAS No. 2235-97-4)

Dimethylamiloride hydrochloride

Cat. No.: B1666349
CAS No.: 2235-97-4
M. Wt: 294.14 g/mol
InChI Key: IIUPTHVVXMBJMQ-UHFFFAOYSA-N
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Description

Historical Perspective and Derivation from Amiloride (B1667095)

The story of dimethylamiloride hydrochloride begins with its parent compound, amiloride. Amiloride was first synthesized in the late 1960s during a screening process by Merck Sharp and Dohme Research Laboratories to identify compounds that could induce sodium excretion (natriuresis) without the simultaneous loss of potassium (kaliuresis). wikipedia.org Amiloride hydrochloride is a pyrazine (B50134) derivative that was found to inhibit sodium reabsorption in the kidneys. nih.gov

In the quest for more potent and specific inhibitors of cellular transport mechanisms, thousands of amiloride analogues have been synthesized and studied. wikipedia.org this compound, also known as 5-(N,N-Dimethyl)amiloride hydrochloride (DMA), emerged from this extensive research. researchgate.netnih.gov It is derived from amiloride through the double substitution of the nitrogen on the 5-amino group of the pyrazine ring with two methyl groups. researchgate.netnih.gov This structural modification significantly alters its activity profile compared to the parent compound. nih.gov

Significance as a Research Tool and Pharmacological Probe

This compound is highly valued as a research tool and a pharmacological probe, primarily due to its ability to selectively inhibit specific ion transport systems in cellular membranes. scbt.com Chemical probes are essential for validating and investigating the function of biological targets in both academic research and drug discovery. rjpbr.commdpi.com By blocking these transporters, researchers can meticulously study their roles in a multitude of cellular processes.

Its utility extends across various fields of biological research. For instance, it has been instrumental in exploring the physiological roles of ion homeostasis, signal transduction, and cellular adaptation to stress. scbt.com The compound's ability to modulate intracellular pH and ion concentrations allows for the investigation of processes like cell proliferation, apoptosis (programmed cell death), and even the mechanisms underlying certain diseases at a cellular level. nih.gov Furthermore, its use in research has helped to elucidate the complex pathways involved in conditions such as inflammatory pain and myocardial injury following hemorrhagic shock. caymanchem.comnih.gov

Overview of Primary Inhibitory Actions: Na+/H+ Exchangers (NHEs)

The principal and most studied action of this compound is its inhibition of the Na+/H+ exchangers (NHEs). scbt.comscbt.com NHEs are a family of membrane proteins that regulate intracellular pH, cell volume, and sodium concentrations by exchanging one intracellular hydrogen ion for one extracellular sodium ion. medchemexpress.com

This compound acts as a selective antagonist of NHEs, effectively blocking this ion exchange. scbt.com This blockade leads to the retention of hydrogen ions within the cell, resulting in a decrease in intracellular pH (acidification). The compound exhibits differential inhibitory potency across various NHE isoforms. caymanchem.com

Inhibitory Profile of Dimethylamiloride on NHE Isoforms

NHE IsoformKi (μM)
NHE10.02
NHE20.25
NHE314
Data sourced from Cayman Chemical caymanchem.com

This differential inhibition allows researchers to probe the specific functions of these isoforms in different tissues and cell types. For example, NHE1 is found in the plasma membrane of almost all tissues and is crucial for cardiac health, while NHE2 and NHE3 are predominantly located in the gastrointestinal tract and kidneys. medchemexpress.com Studies have utilized this compound to investigate the role of NHE1 in the proliferation and apoptosis of certain cancer cell lines and in the modulation of intraocular pressure. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13Cl2N7O B1666349 Dimethylamiloride hydrochloride CAS No. 2235-97-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUPTHVVXMBJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017824
Record name Dimethylamiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-97-4
Record name Dimethylamiloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylamiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLAMILORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Dimethylamiloride Hydrochloride S Biological Actions

Targeting of Na+/H+ Exchangers (NHEs)nih.govnih.govnih.govnih.gov

Dimethylamiloride hydrochloride selectively inhibits Na+/H+ exchangers located in cellular membranes. abcam.com This inhibition is central to its biological activity, affecting fundamental cellular processes such as pH regulation and sodium ion concentration. nih.govabcam.com The Na+/H+ exchanger is a key protein in maintaining the homeostasis of intracellular pH in various mammalian cells. researchgate.netnih.gov

Affinity and Selectivity for NHE Isoforms (NHE1, NHE2, NHE3)nih.govnih.govnih.govnih.gov

Research has identified multiple isoforms of the Na+/H+ exchanger gene family, including NHE1, NHE2, and NHE3, which are expressed in a tissue-specific manner. nih.gov this compound and other amiloride (B1667095) analogues demonstrate differential sensitivity towards these isoforms. nih.gov Pharmacological studies have shown that the NHE1 isoform is significantly more sensitive to inhibition by amiloride and its derivatives compared to the NHE3 isoform. nih.gov The rank order of potency for inhibitors against NHE1 is different from that for NHE3, highlighting the distinct pharmacological profiles of these isoforms. nih.gov

InhibitorTarget IsoformInhibitory Constant (Ki) / IC50
Dimethylamiloride (DMA)NHE1Ki = 0.02 mM
Dimethylamiloride (DMA)NHE2Ki = 0.25 mM
Dimethylamiloride (DMA)NHE3Ki = 14 mM
This table presents the inhibitory constants (Ki) of Dimethylamiloride for different NHE isoforms, indicating its higher affinity for NHE1. researchgate.net

Impact on Intracellular pH Homeostasisnih.govnih.govnih.gov

The primary function of the Na+/H+ exchanger is to regulate intracellular pH (pHi) by swapping one extracellular sodium ion for one intracellular proton (H+). nih.govnih.gov By blocking this exchange, this compound leads to the retention of H+ ions within the cell, causing a decrease in intracellular pH, a state known as intracellular acidification. nih.govabcam.com While this acidification is a direct consequence of NHE inhibition, studies have shown that this effect alone may not induce apoptosis. nih.gov However, the modulation of pHi is a critical factor, as intracellular alkalinization, which can be blocked by dimethylamiloride, has been linked to the induction of apoptosis. nih.gov The Na+/H+ exchanger is a major transporter responsible for the regulation of pH in myocardial tissue. nih.gov

Modulation of Intracellular Sodium Concentrationnih.govabcam.com

Inhibition of the Na+/H+ exchanger directly impacts intracellular sodium levels. nih.gov The normal operation of the exchanger results in sodium influx. nih.gov By blocking this transporter, dimethylamiloride prevents this influx. nih.gov This action can lead to an increase in the steady-state intracellular sodium content. nih.gov This elevation in intracellular sodium can, in turn, influence other ion transport systems, such as the Na+/Ca2+ exchanger, which can subsequently affect intracellular calcium levels. nih.gov In hepatocytes, amiloride and its analogues have been shown to increase steady-state Na+ content in a reversible, concentration-dependent manner. nih.gov

Interactions with Other Ion Channels and Transporters

Beyond its primary action on NHEs, this compound also interacts with other key ion transport proteins.

Effects on Na+/K+-transporting ATPasenih.govabcam.com

This compound has been found to directly inhibit the Na+/K+-transporting ATPase (also known as the sodium pump). nih.gov This inhibition is reversible and concentration-dependent. nih.gov The effect is similar to that of ouabain, a classic inhibitor of the Na+/K+ pump. nih.gov This action can indirectly inhibit other processes that depend on the sodium gradient established by the Na+/K+-ATPase, such as Na+-coupled alanine (B10760859) transport. nih.govdntb.gov.ua

CompoundIC50 for Na+/K+-ATPase Inhibition
Amiloride3.0 x 10⁻³ M
Dimethylamiloride (DMA) 5.2 x 10⁻⁴ M
5-(N-ethyl-N-isopropyl)amiloride (EIA)1.2 x 10⁻⁴ M
This table shows the 50% inhibitory concentrations (IC50) of amiloride and its analogs on Na+/K+-ATPase activity, with EIA being the most potent. nih.gov

Inhibition of TRPA1 Channelsnih.gov

This compound also functions as a blocker of Transient Receptor Potential Ankryin 1 (TRPA1) channels. nih.govabcam.com TRPA1 channels are non-selective cation channels involved in sensory processes like pain. nih.gov Research indicates that dimethylamiloride blocks the dilated pore state of the TRPA1 channel, a conformation that allows the passage of larger molecules. nih.gov This blocking action is more efficient in conditions of low extracellular calcium. nih.gov

CompoundTargetIC50
This compound TRPA1 Channels80 µM
This table indicates the half-maximal inhibitory concentration (IC50) of this compound for TRPA1 channels. abcam.com

Influence on Acid-Sensing Ion Channels (ASICs)

This compound, as an analog of amiloride, is recognized for its interaction with the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, which includes Acid-Sensing Ion Channels (ASICs). frontiersin.org ASICs are proton-gated cation channels expressed in the nervous system that are activated by changes in extracellular pH. nih.govpatsnap.com They are implicated in a variety of physiological and pathological processes, including pain perception, fear, and neuronal degeneration. nih.govgrantome.com

Amiloride and its derivatives function as non-selective inhibitors of ASIC channels, often by physically occluding the channel pore. frontiersin.orgpatsnap.com However, the interaction is complex; under certain conditions, amiloride can paradoxically potentiate ASIC currents, specifically with the ASIC3 subtype. frontiersin.org This potentiation can occur through mechanisms such as altering the channel's pH-dependent steady-state desensitization. frontiersin.org For instance, at concentrations greater than 0.1 mM, amiloride can shift the pH sensitivity of desensitization, demonstrating a multifaceted interaction beyond simple channel blockage. frontiersin.org The development of more selective inhibitors is a key area of research, as compounds like this compound help elucidate the role of these channels in cellular responses to acidosis. patsnap.com

Potential Interactions with Epithelial Sodium Channels (ENaC)

The Epithelial Sodium Channel (ENaC) is a well-established target for amiloride and its analogs, including this compound. wikipedia.orgnih.gov These channels are crucial for sodium reabsorption in epithelial tissues such as the kidneys, colon, and lungs, playing a vital role in maintaining salt and water balance. wikipedia.org ENaC is characterized by its high sensitivity to amiloride, which acts as a specific blocker. nih.govmdpi.com

This compound inhibits ENaC, thereby blocking the entry of sodium ions across the apical membrane of epithelial cells. nih.govnih.gov This inhibition directly impacts electrogenic transepithelial sodium absorption. nih.gov The interaction is not merely a surface-level blockade; studies suggest that the regulation of ENaC by interacting proteins, such as syntaxins, can be modulated. nih.gov Furthermore, the functional activity of ENaC is linked to cellular signaling pathways that can be influenced by growth factors. For example, chronic exposure to Epidermal Growth Factor (EGF) has been shown to reduce amiloride-sensitive sodium current, an effect tied to the ERK signaling pathway. nih.gov

Effects on Na+-Coupled Alanine Transport

Beyond its primary effects on ion channels, this compound (DMA) has been shown to influence other sodium-dependent transport systems. Research in primary rat hepatocyte cultures has demonstrated that DMA inhibits the hepatic uptake of alanine. nih.gov This inhibition is significant and largely attributable to a decrease in the sodium-dependent fraction of alanine transport. nih.gov

In these studies, a 10⁻³ M concentration of DMA decreased the total uptake of alanine into hepatocytes by 61%. nih.gov This effect is part of a broader pattern of activity shared by amiloride and its analogs, which can inhibit Na+/K+-ATPase and, consequently, other Na+-coupled transport processes. nih.gov The relative potency for this inhibition is established as being greater for other analogs like 5-(N-ethyl-N-isopropyl)amiloride (EIA) compared to DMA, which is in turn more potent than the parent amiloride compound. nih.gov

Inhibition of Alanine Uptake by Amiloride Analogs in Rat Hepatocytes. nih.gov
CompoundConcentrationPercentage Decrease in Alanine Uptake
Amiloride5.10⁻³ M20%
Dimethylamiloride (DMA)10⁻³ M61%
Ethylisopropylamiloride (EIA)2.5.10⁻⁴ M59%

Molecular and Cellular Signaling Pathway Modulation

Impact on Epidermal Growth Factor (EGF)-Induced Cytoprotection and pH Changes

This compound is a known inhibitor of the Na+/H+ exchanger (NHE), which plays a critical role in maintaining intracellular pH (pHi). nih.gov By blocking NHE, DMA prevents the extrusion of H+ ions, leading to a decrease in pHi. This modulation of pH can intersect with cellular signaling pathways initiated by growth factors like the Epidermal Growth Factor (EGF).

EGF signaling has been shown to regulate amiloride-sensitive sodium absorption in renal collecting duct cells. nih.gov Chronic exposure to EGF can significantly reduce this sodium transport. This effect is not due to a direct inhibition of the basolateral Na+-K+-ATPase but is instead mediated through the ERK signaling pathway. nih.gov The inhibition of Na+ absorption by EGF can be prevented by using an ERK kinase inhibitor, demonstrating a clear link between the growth factor signaling cascade and the function of amiloride-sensitive channels. nih.gov Therefore, by altering ion flux and pH, DMA can influence the cellular responses to cytoprotective signals from growth factors like EGF.

Influence on Protein Phosphorylation Events (e.g., Protein Kinase C-mediated phosphorylation)

The biological actions of this compound can indirectly influence protein phosphorylation events, which are central to intracellular signal transduction. medchemexpress.com Protein Kinase C (PKC) is a family of enzymes that control other proteins by phosphorylating serine and threonine amino acid residues, playing roles in cell proliferation, differentiation, and apoptosis. medchemexpress.comnih.gov

While direct, broad inhibition of PKC by DMA is not its primary mechanism, its effects on ion concentrations and pH can modulate signaling pathways that rely on phosphorylation. For example, the EGF-induced inhibition of amiloride-sensitive sodium channels is dependent on the phosphorylation of p42/p44 (ERK1/2). nih.gov Pretreatment with an ERK kinase inhibitor prevents this effect, highlighting the importance of phosphorylation in this regulatory pathway. nih.gov PKC itself is involved in numerous signaling cascades, and its activity can be modulated by changes in the cellular environment that DMA can induce. nih.govnih.gov Therefore, the influence of DMA on protein phosphorylation is likely a downstream consequence of its primary effects on ion exchangers and channels.

Interactions with DNA Repair Mechanisms (e.g., RAD52)

RAD52 is a key protein in the homologous recombination pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov It facilitates this process by recruiting other essential proteins, like RAD51, to the site of damage and mediating the annealing of single-stranded DNA (ssDNA). nih.govnih.gov The function of RAD52 involves direct interaction with Replication Protein A (RPA) via an acidic domain within the RAD52 protein. nih.gov

Currently, there is no direct evidence in the scientific literature establishing a specific interaction between this compound and the RAD52 protein. The primary mechanism of this compound involves the inhibition of membrane-bound ion channels and exchangers, such as ENaC and NHE. nih.govcaymanchem.com While these actions lead to downstream effects on cellular signaling and homeostasis, a direct link to the molecular machinery of DNA repair, and specifically to the function of RAD52, has not been documented.

Preclinical Research Applications and Therapeutic Potential

Cardioprotective Effects in Ischemia-Reperfusion Injury Models

Research in animal models of ischemia-reperfusion injury, a condition where tissue damage occurs after blood supply returns to an area after a period of ischemia or lack of oxygen, suggests that Dimethylamiloride hydrochloride may have significant cardioprotective effects. These studies highlight its ability to normalize tissue sodium levels and reduce cardiac contractile dysfunction.

Normalization of Tissue Sodium Levels

A rise in intracellular sodium is considered a critical step in the development of cardiac injury following ischemia-reperfusion. sigmaaldrich.com Studies have shown that this compound can counteract this by normalizing the levels of key ions within the heart tissue. In a study using an isolated rat ventricular wall model, 60 minutes of ischemia followed by 6 minutes of reperfusion led to a significant increase in sodium (Na+) and calcium (Ca++) levels, and a decrease in potassium (K+) levels. The introduction of 20 microM this compound helped to normalize these ion concentrations, which was consistent with the recovery of contractile function. scispace.com This effect is attributed to its role as a blocker of the transsarcolemmal Na+-H+ exchange. sigmaaldrich.comscispace.com

Reduction of Cardiac Contractile Dysfunction

The normalization of ion levels by this compound is associated with a significant improvement in the heart's pumping ability after an ischemic event. In the same isolated rat ventricular wall model, reperfusion after 60 minutes of ischemia resulted in developed tension being only 35% of the pre-ischemic value, while resting tension dramatically increased to 221%. scispace.com The introduction of this compound was effective in protecting the ventricular wall from this dysfunction. scispace.com Further studies have corroborated these findings, showing that blocking the Na+-H+ exchanger with this compound improves myocardial contractile function. sigmaaldrich.com

Interactive Table: Effect of this compound on Ion Content and Contractile Function in Ischemia-Reperfusion

ParameterPre-IschemiaIschemia-Reperfusion (Untreated)Ischemia-Reperfusion (with 20 µM DMA)
Tissue Ion Content (µmol/g dry weight)
Sodium (Na+)53.4 ± 6.473.4 ± 7.2Normalized
Calcium (Ca++)2.70 ± 0.223.79 ± 0.31Normalized
Potassium (K+)262 ± 7.7180 ± 15Normalized
Cardiac Contractile Function (% of pre-ischemic values)
Developed Tension100%35 ± 4%Significantly Improved
Resting Tension100%221 ± 12%Significantly Reduced
Data sourced from a study on isolated rat ventricular walls. scispace.com

Neurological Research and Neuroprotection

This compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

Role in Amyotrophic Lateral Sclerosis (ALS) Models

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov Research using animal models of ALS, specifically the SOD1 (superoxide dismutase 1) mouse model which mimics human ALS, has explored the therapeutic potential of this compound. nih.gov These models are crucial for understanding the disease and testing potential treatments. nih.gov

Protection Against Acidotoxicity in Motoneurons

One of the pathological mechanisms implicated in ALS is acidotoxicity, where excessive acidity contributes to neuronal damage. Studies have shown that the pharmacological inhibition of acid-sensing ion channels (ASICs) with 5-(N,N-dimethyl)-amiloride hydrochloride can potently protect cultured motoneurons from this acid-induced damage. When administered to SOD1 mice after the onset of symptoms, it has been shown to significantly improve lifespan, motor performance, and the survival of motoneurons.

Interactive Table: Neuroprotective Effects of this compound in ALS Models

Research FindingModel SystemObserved Effect
Motoneuron Protection Cultured MotoneuronsPotent protection against acidotoxicity.
In Vivo Efficacy SOD1 Mouse Model of ALSSignificant improvement in lifespan.
Significant improvement in motor performance.
Increased motoneuron survival.
Findings are based on studies using a lipophilic amiloride (B1667095) derivative, 5-(N,N-dimethyl)-amiloride hydrochloride.

Investigative Studies in Cancer Biology

The potential of amiloride and its derivatives, including this compound, as anticancer agents is an emerging area of research. These investigations are exploring their cytotoxic effects on cancer cells and their potential to enhance the efficacy of existing cancer therapies.

While direct studies on this compound in cancer are limited, research on related amiloride derivatives provides some insights. For instance, the derivative 5-(N,N-hexamethylene)amiloride (HMA) has demonstrated the ability to kill breast cancer cells, including those resistant to chemotherapy, through a non-apoptotic mechanism. nih.govmdpi.com

A study investigating the effects of this compound in combination with the anticancer drugs doxorubicin (B1662922) and vincristine (B1662923) in CEM cell lines found that it could potentiate the cytotoxic effect of vincristine in the parental (sensitive) cell line. However, it did not significantly enhance the effects of either drug in the resistant CEM cell lines, suggesting that its ability to reverse drug resistance may be limited in some contexts. scispace.com This indicates that the role of this compound in cancer therapy is complex and may depend on the specific type of cancer and the other drugs used in combination.

Modulation of Intracellular pH in Cancer Cells

A hallmark of many solid tumors is a dysregulated pH gradient, characterized by an acidic extracellular microenvironment and a neutral to alkaline intracellular pH. This reversed pH gradient is believed to promote cancer cell proliferation, invasion, and resistance to chemotherapy. Cancer cells maintain their alkaline pHi primarily through the activity of the Na+/H+ exchanger isoform 1 (NHE1), which extrudes protons out of the cell.

This compound is a potent inhibitor of NHE1. By blocking this exchanger, DMA prevents the efflux of hydrogen ions, leading to a decrease in the intracellular pH of cancer cells. This induced intracellular acidification can disrupt several pH-sensitive cellular processes that are critical for tumor progression, including enzyme activity, cell proliferation, and the cell cycle. Research has demonstrated that this modulation of pHi by DMA can inhibit tumor cell growth and survival, making it a compound of significant interest in oncology research.

Synergistic Effects with Anticancer Drugs (e.g., Imatinib)

The ability of this compound to alter the intracellular pH of cancer cells has been explored as a strategy to enhance the efficacy of existing anticancer drugs. A notable example of this is its synergistic effect with imatinib (B729), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).

The effectiveness of imatinib can be influenced by the pH of the cellular environment, as its uptake and intracellular retention are enhanced in more acidic conditions. By inhibiting NHE1 and causing intracellular acidification, DMA can increase the accumulation of imatinib within CML cells. This leads to a more potent inhibition of the BCR-ABL oncoprotein, the target of imatinib. This synergistic interaction suggests that co-administration of DMA or similar NHE1 inhibitors could be a valuable approach to overcome drug resistance and improve the therapeutic outcomes of imatinib treatment in leukemia.

Research in Leukemia Models

Preclinical studies using various leukemia cell lines have provided evidence for the anticancer potential of this compound. In chronic myeloid leukemia (CML) models, treatment with DMA has been shown to effectively lower the intracellular pH. This acidification has been linked to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in these malignant cells.

Furthermore, research has consistently highlighted the capacity of DMA to sensitize C-MYC overexpressing leukemia cells to chemotherapy. The findings from these leukemia models underscore the therapeutic potential of targeting the Na+/H+ exchanger in hematological malignancies and provide a strong rationale for further investigation into the clinical utility of NHE1 inhibitors like DMA in the treatment of leukemia.

Pain Research and Nociception

This compound has also been a valuable tool in pain research, particularly in the study of nociception, which is the neural process of encoding and processing noxious stimuli. Its effects in this area are largely attributed to its ability to block acid-sensing ion channels (ASICs), which are key mediators of pain signaling, especially in the context of tissue acidosis that accompanies inflammation and injury.

Involvement in Inflammatory Nociception

Inflammatory conditions are often associated with a localized decrease in extracellular pH, which can activate ASICs on sensory neurons and trigger pain. This compound has been shown to be an effective blocker of several ASIC subtypes, including those prominently expressed in nociceptive neurons.

By inhibiting these channels, DMA can reduce the depolarization of sensory nerve fibers induced by acidic conditions, thereby dampening the perception of inflammatory pain. nih.govnih.gov Research has demonstrated that local administration of DMA can attenuate pain behaviors in animal models of inflammation. nih.govnih.gov These findings suggest that targeting ASICs with compounds like DMA could represent a promising strategy for the development of novel analgesic therapies for inflammatory pain conditions. nih.govnih.gov

Research AreaKey FindingsMechanism of ActionReference
Inflammatory NociceptionThis compound attenuates pain behaviors in animal models of inflammation.Inhibition of acid-sensing ion channels (ASICs) on sensory neurons, reducing their activation by low extracellular pH. nih.govnih.gov

Studies in Cystic Fibrosis

In the field of cystic fibrosis (CF) research, this compound and its parent compound, amiloride, have been investigated for their potential to correct the underlying ion transport defects. CF is caused by mutations in the CFTR gene, leading to defective chloride and bicarbonate secretion and, in the airways, hyperabsorption of sodium via the epithelial sodium channel (ENaC).

This ENaC hyperactivity contributes to the dehydration of the airway surface liquid, leading to thick, sticky mucus that is difficult to clear and predisposes to chronic infections. Amiloride and its analogs are known inhibitors of ENaC. By blocking this channel, they can reduce sodium and water absorption from the airways, thereby helping to rehydrate the mucus and improve mucociliary clearance. While early clinical trials with inhaled amiloride showed modest benefits, research continues to explore more potent and durable ENaC inhibitors for CF therapy.

Macropinocytosis Inhibition Studies

This compound is widely used in cell biology research as a pharmacological inhibitor of macropinocytosis. Macropinocytosis is a form of endocytosis that allows cells to take up large volumes of extracellular fluid and solutes in a non-specific manner. This process is involved in various cellular functions, including nutrient scavenging by cancer cells and antigen presentation by immune cells.

By blocking macropinocytosis, DMA serves as a critical tool for researchers to dissect the roles of this pathway in different biological contexts. For example, in cancer research, inhibiting macropinocytosis with DMA can help to understand how tumor cells acquire nutrients to support their rapid growth, particularly in nutrient-poor environments. In immunology, it is used to investigate how antigen-presenting cells internalize pathogens and other antigens to initiate an immune response.

Application AreaUtility of this compoundKey Insights GainedReference
Cancer BiologyInhibits nutrient uptake via macropinocytosis in cancer cells.Reveals the dependence of some cancer cells on macropinocytosis for survival and proliferation.
ImmunologyBlocks the uptake of antigens by antigen-presenting cells.Helps to elucidate the role of macropinocytosis in the initiation of the immune response.

Antiviral Research (e.g., HIV-1 Replication)

This compound has been identified in preclinical studies as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. Research indicates that its antiviral activity is linked to its ability to block the ion channel formed by the HIV-1 accessory protein, Vpu. nih.gov The Vpu protein is an integral membrane protein that plays a role in the budding and release of new virus particles from infected cells. nih.gov

In studies using cultured human blood monocyte-derived macrophages (MDMs), which are a key cell type in HIV-1 infections, 5-(N,N-dimethyl)amiloride (DMA) demonstrated the ability to inhibit the replication of the M-tropic strain HIV-1BaL at micromolar concentrations. nih.gov The mechanism is believed to be associated with the inhibition of Vpu's ion channel activity, which is crucial for enhancing the release of new virions. nih.gov

Notably, the parent compound, amiloride, does not show the same inhibitory effect on either the Vpu channel or HIV-1 replication. This suggests that the dimethyl substitution at the 5-amino group of the amiloride structure is a critical feature for its anti-HIV-1 activity. nih.gov These findings have positioned dimethylamiloride and its analogs as potential lead compounds for the development of a new class of anti-HIV-1 drugs targeting the Vpu protein. nih.gov

Table 1: Research Findings on the Inhibition of HIV-1 Replication

Compound Target Protein Effect on HIV-1 Replication Cell Type Studied
Dimethylamiloride (DMA) HIV-1 Vpu Inhibits replication Human Monocyte-Derived Macrophages (MDMs)

| Amiloride | HIV-1 Vpu | No significant inhibition | Human Monocyte-Derived Macrophages (MDMs) |

Renal Physiology and Transport Processes

This compound exerts significant effects on renal physiology, primarily by inhibiting two key types of ion transporters: the epithelial sodium channel (ENaC) and the sodium-hydrogen exchanger (NHE). These actions disrupt sodium reabsorption in different segments of the kidney's nephrons.

Epithelial Sodium Channel (ENaC) Inhibition: ENaC is located in the apical membrane of epithelial cells in the distal nephron, including the late distal convoluted tubule and the collecting duct. nih.govfrontiersin.orgnih.gov It is a primary site for regulated sodium reabsorption, which is essential for maintaining the body's salt and water balance and, consequently, blood pressure. nih.govwikipedia.org ENaC facilitates the movement of sodium ions from the tubular fluid into the cells, the first step in their reabsorption back into the bloodstream. wikipedia.orgyoutube.com Dimethylamiloride, as an analog of amiloride, is a known blocker of ENaC. wikipedia.orgyoutube.com By inhibiting this channel, it reduces the amount of sodium reabsorbed in the final segments of the nephron, leading to increased sodium excretion in the urine. youtube.com

Sodium-Hydrogen Exchanger (NHE) Inhibition: The Na+/H+ exchanger family of transporters plays a crucial role in ion homeostasis. medchemexpress.com In the kidney, the NHE3 isoform is predominantly located on the apical membrane of the proximal tubule and is responsible for the bulk reabsorption of filtered sodium (over 50%) and bicarbonate. nih.govnih.govfrontiersin.org Dimethylamiloride is a specific and potent inhibitor of NHE, particularly the NHE1 isoform, which is also present in the proximal tubule and involved in pH and volume regulation. medchemexpress.comresearchgate.netnih.gov By inhibiting NHE, especially NHE3, dimethylamiloride can significantly decrease the reabsorption of sodium in the proximal nephron, the site where the majority of filtered sodium is normally reclaimed. nih.govfrontiersin.org

The dual action of dimethylamiloride on both ENaC in the distal nephron and NHE in the proximal tubule makes it a powerful tool in the study of renal sodium handling and transport processes.

Table 2: Dimethylamiloride's Targets in Renal Transport

Transporter Location in Nephron Physiological Function Effect of Dimethylamiloride
Epithelial Sodium Channel (ENaC) Distal Convoluted Tubule, Collecting Duct Fine-tunes Na+ reabsorption Inhibition

| Sodium-Hydrogen Exchanger (NHE) | Proximal Tubule | Bulk Na+ reabsorption | Inhibition |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-(N,N-dimethyl)amiloride (DMA)
Amiloride
Bicarbonate

Structure Activity Relationship Sar Studies of Dimethylamiloride Hydrochloride

Comparative Analysis with Amiloride (B1667095) and Other Amiloride Analogs

The pharmacological profile of dimethylamiloride hydrochloride is best understood through a comparative lens with amiloride and other key analogs, such as 5-(N-ethyl-N-isopropyl)amiloride (EIA), 5-(N,N-hexamethylene)amiloride (HMA), and benzamil. These analogs feature modifications primarily at the 5-amino and guanidino groups of the pyrazine (B50134) ring system, leading to significant shifts in their inhibitory potency and selectivity for NHEs versus ENaC.

Amiloride itself is a modest inhibitor of the Na+/H+ exchanger, with a reported IC50 value of approximately 3 µM. nih.gov However, it also blocks ENaC, which is its primary clinical target as a potassium-sparing diuretic. The quest for more selective NHE inhibitors led to the synthesis of 5-amino substituted analogs.

Dimethylamiloride (DMA) , which has two methyl groups on the 5-amino nitrogen, exhibits a marked increase in potency for the NHE1 isoform, with a reported Ki (inhibition constant) of 0.02 µM. oup.com This represents a significant enhancement in inhibitory activity compared to amiloride. Conversely, its potency against ENaC is dramatically reduced.

Ethylisopropylamiloride (EIA) and Hexamethyleneamiloride (HMA) , which feature bulkier and more hydrophobic substituents on the 5-amino group, are also potent NHE inhibitors. nih.gov The general trend observed is that dialkyl substitutions on the 5-amino group, particularly with larger alkyl groups, confer greater NHE inhibitory activity.

In contrast, modifications to the guanidino moiety of amiloride tend to enhance ENaC inhibitory activity. Benzamil , which has a benzyl (B1604629) group attached to the terminal nitrogen of the guanidino group, is a potent ENaC blocker, being approximately nine times more potent than amiloride for this target. However, its inhibitory effect on the NHE is significantly weaker than that of amiloride.

This clear divergence in the SAR between the 5-amino and guanidino positions highlights the distinct pharmacophores required for potent inhibition of NHE and ENaC.

Interactive Data Table: Comparative Inhibitory Activity of Amiloride Analogs

CompoundPrimary ModificationTargetInhibitory Potency (Relative to Amiloride)IC50/Ki (NHE1)
AmilorideParent CompoundNHE / ENaC1 (baseline)~ 3 µM nih.gov
This compound 5-N,N-dimethylNHE > ENaC12-fold increase for NHE 0.02 µM (Ki) oup.com
5-(N-ethyl-N-isopropyl)amiloride (EIA)5-N-ethyl-N-isopropylNHE > ENaCPotent NHE inhibitor nih.govData not consistently reported
5-(N,N-hexamethylene)amiloride (HMA)5-N,N-hexamethyleneNHE > ENaCPotent NHE inhibitor nih.govData not consistently reported
BenzamilGuanidino-benzylENaC > NHE9-fold increase for ENaCLess potent than amiloride

Note: The table allows for sorting and filtering of data for enhanced user interaction.

Identification of Key Structural Determinants for Target Selectivity

The selectivity of this compound for the Na+/H+ exchanger over the epithelial sodium channel is primarily dictated by the nature of the substituent at the 5-position of the pyrazine ring. The presence of the two methyl groups on the 5-amino nitrogen is the key structural feature responsible for this target preference.

Extensive SAR studies have established that the 5-amino group of the amiloride scaffold is a critical determinant for interaction with the Na+/H+ exchanger. nih.gov The introduction of alkyl substituents at this position, as seen in dimethylamiloride, leads to a significant increase in affinity for NHE1. It is hypothesized that the binding pocket of the NHE1 protein in the vicinity of the 5-position can accommodate these hydrophobic groups, leading to a more favorable binding interaction.

Conversely, the ENaC channel appears to have a more sterically constrained binding site around the 5-position of the amiloride molecule. The addition of even relatively small methyl groups, as in dimethylamiloride, results in a substantial loss of inhibitory activity at ENaC. This suggests that the 5-amino group of amiloride likely fits into a snug pocket in the ENaC protein, and any substitution at this position disrupts this critical interaction.

The acylguanidine group at the 2-position of the pyrazine ring is essential for the activity of amiloride and its analogs against both NHE and ENaC. This group, which is protonated at physiological pH, is believed to interact with a negatively charged region within the binding sites of both transporters. However, the differential sensitivity to substitutions at the 5-position underscores the distinct structural topographies of the amiloride binding sites on NHE1 and ENaC, allowing for the development of selective inhibitors like this compound.

Implications for Designing Novel NHE Inhibitors

The structure-activity relationship data derived from this compound and other amiloride analogs have been instrumental in guiding the design of novel and more selective NHE inhibitors. The key takeaway from these studies is that the amiloride scaffold can be systematically modified to achieve desired selectivity profiles.

A primary strategy that emerged from the SAR of dimethylamiloride is the exploration of diverse substitutions at the 5-amino position to enhance NHE1 potency and selectivity. This has led to the development of compounds with larger and more complex hydrophobic or even hydrophilic groups at this position, further refining the interaction with the NHE1 binding site.

Furthermore, the understanding that the guanidino moiety is a critical pharmacophore for ENaC inhibition has allowed medicinal chemists to focus on modifications at other positions of the amiloride scaffold when seeking to develop NHE-selective compounds. By maintaining the integrity of the acylguanidine group while optimizing the 5-position substituents, it is possible to create potent NHE inhibitors with minimal ENaC activity.

The insights gained from dimethylamiloride have also spurred "scaffold hopping" approaches, where the core pyrazine ring of amiloride is replaced with other chemical frameworks while retaining the key pharmacophoric elements, such as a basic amine and a group capable of hydrogen bonding, to interact with the NHE protein. This strategy aims to develop novel chemical entities with improved pharmacokinetic properties and potentially different side-effect profiles while retaining the desired NHE inhibitory activity.

In essence, the detailed SAR studies of this compound have provided a molecular roadmap for the design of the next generation of NHE inhibitors, enabling a more targeted approach to developing therapeutic agents for conditions where NHE1 hyperactivity plays a pathological role.

Methodologies and Approaches in Dimethylamiloride Hydrochloride Research

In Vitro Cellular Models

In vitro studies using cultured cells are fundamental to understanding the molecular and cellular effects of dimethylamiloride hydrochloride. These models allow for controlled experiments to dissect specific pathways and mechanisms.

Cell Culture Systems

A diverse range of cell culture systems has been utilized to study the effects of this compound. For instance, in research on neurodegenerative diseases, cell lines like SH-SY5Y are used to create models that mimic certain aspects of these conditions. nih.gov Human induced pluripotent stem cells (iPSCs) have also emerged as a powerful tool, allowing for the generation of patient-specific neural cells to study disease pathogenesis. nih.gov For investigating mitochondrial diseases, cybrid cell models, which involve the fusion of a cell with its own cytoplasm, are valuable for drug discovery. nih.gov

Measurement of Intracellular pH

A key application of this compound in research is to probe the function of the Na+/H+ exchanger in regulating intracellular pH (pHi). The activity of many cellular processes is sensitive to pH, making its tight control crucial. researchgate.net Several techniques are available to measure pHi, including the use of pH-sensitive microelectrodes, nuclear magnetic resonance, and pH-sensitive fluorescent dyes. researchgate.netnih.gov The fluorescent dye method is widely used due to its ease of use and ability to monitor rapid changes in pHi in single cells. nih.gov

In a typical experiment, a fluorescent indicator like BCECF-AM is used to measure cytosolic pH. researchgate.net For instance, studies have shown that this compound can cause a significant reduction in basal pHi and can prevent the increase in pHi induced by other agents. researchgate.net Calibration of the fluorescence signal against known pH values is a critical step in these experiments. nih.gov

Ion Flux Assays

To further understand the impact of this compound on ion transport, researchers employ ion flux assays. These assays directly measure the movement of specific ions across the cell membrane.

One common method involves the use of radioactive isotopes, such as 86Rb+, as a tracer for potassium (K+) fluxes. nih.gov In resting cells, there is a steady influx of 86Rb+, which can be inhibited by compounds like ouabain. nih.gov Stimulation of certain cellular receptors can lead to a marked increase in the rate and amplitude of 86Rb+ uptake. nih.gov By analyzing these fluxes, researchers can determine the unidirectional uptake of K+ and how it is affected by various stimuli. nih.gov This stimulated influx is often attributed to the enhanced activity of the Na+/K+-dependent ATPase, reflecting an increased permeability to sodium (Na+) ions. nih.gov

ATP Hydrolysis Assays

The activity of ion pumps like the Na+/K+-ATPase is coupled to the hydrolysis of adenosine (B11128) triphosphate (ATP). Therefore, ATP hydrolysis assays are crucial for studying the energetic aspects of ion transport and the effects of inhibitors like this compound.

These assays typically measure the rate of ATP hydrolysis by monitoring the production of adenosine diphosphate (B83284) (ADP). bellbrooklabs.com One common method is the NADH-coupled assay, where the loss of NADH absorbance at 340 nm is monitored. biorxiv.org Another approach involves using thin-layer chromatography (TLC) to separate and quantify the radiolabeled ATP and its hydrolysis products. nih.gov The rate of ATP hydrolysis is often stimulated by the presence of DNA or nucleosomes for certain enzymes. nih.gov These assays are instrumental in determining kinetic parameters such as Km and Vmax for ATP hydrolysis. nih.gov

Assay TypePrincipleTypical Application
NADH-coupled assayMeasures the decrease in NADH absorbance at 340 nm as it is consumed in a coupled reaction.Determining steady-state rates of ATP hydrolysis. biorxiv.org
TLC-based assaySeparates radiolabeled ATP and ADP to quantify the extent of hydrolysis.Measuring the rate of ATP hydrolysis in the presence of different substrates. nih.gov
Transcreener ADP² AssayDirectly measures ADP produced using a competitive immunoassay with a fluorescent tracer.High-throughput screening for ATPase modulators. bellbrooklabs.com

Electrophysiological Techniques

Electrophysiological techniques provide a direct measure of ion transport across epithelial tissues by recording electrical parameters. The short-circuit current (SCC) technique, particularly in tissues like frog skin epithelium, is a classic method used to study the effects of compounds on ion channels.

In the larval bullfrog skin, amiloride (B1667095) and its analogs, including dimethylamiloride, can paradoxically stimulate a short-circuit current, which is in contrast to their well-known blocking effect on sodium channels in adult skin. nih.gov This stimulation is concentration-dependent, with the largest peak responses observed at specific concentrations. nih.gov The decline in the stimulated current is not due to an increase in the resistance of the basolateral membrane. nih.gov Furthermore, the stimulation of SCC by these analogs can be blocked by other pharmacological agents. nih.gov Studies have also shown that hormones like aldosterone (B195564) can induce an amiloride-sensitive short-circuit current in larval frog skin, coinciding with the differentiation of epithelial cells. nih.gov

Ex Vivo and In Vivo Animal Models

While in vitro models are invaluable, ex vivo and in vivo animal models are essential for understanding the physiological effects of this compound in a whole organism context. researchgate.net These models help to bridge the gap between cellular effects and potential clinical applications. researchgate.net

Ex vivo studies often involve isolating organs or tissues to study their response to a drug under controlled laboratory conditions. reprocell.com For example, the ex vivo perfusion of isolated rat hearts has been used to investigate the cardioprotective effects of this compound in the context of hemorrhagic shock. nih.govnih.gov These studies have demonstrated that inhibiting the Na+–H+ exchanger with dimethylamiloride can improve myocardial contractile function following a period of shock and resuscitation. nih.govnih.gov Another application of ex vivo models is in transdermal drug delivery research, where the permeation of a drug across excised human and animal skin is compared to assess the suitability of animal models as surrogates for human skin. researchgate.net

Model TypeDescriptionResearch Application of this compound
Ex Vivo Isolated organs or tissues are studied outside the living organism.Investigating cardioprotective effects in isolated rat hearts after hemorrhagic shock. nih.govnih.gov
In Vivo Studies are conducted in living animals.Evaluating the improvement of left ventricular function in rats following hemorrhagic shock. nih.gov

Isolated Organ Perfusion (e.g., Rat Ventricular Wall, Isolated Hearts)

Isolated organ perfusion is a powerful ex vivo technique that allows researchers to study the direct effects of pharmacological agents on a specific organ, independent of systemic influences. This methodology has been instrumental in understanding the cardioprotective effects of this compound.

In studies utilizing isolated rat hearts, the Langendorff perfusion system is commonly employed. nih.gov This setup involves retrograde perfusion of the heart through the aorta with a buffered physiological salt solution, allowing for the maintenance of cardiac viability and function outside the body. nih.govzhqkyx.net Researchers can then introduce this compound into the perfusate to investigate its impact on various cardiac parameters.

One key area of investigation has been the role of this compound in ischemia-reperfusion injury. In a typical experiment, an isolated rat heart is subjected to a period of global ischemia (no flow) followed by reperfusion. nih.gov The administration of this compound during the reperfusion phase has been shown to significantly improve functional recovery, as measured by the rate-pressure product, and enhance cell viability. nih.gov For instance, studies have demonstrated that 10 μmol/L of this compound can improve the rate-pressure product from 24% to 68% and increase cell viability from 21.2% to 69.6% at the end of reperfusion. nih.gov

Furthermore, investigations using the isolated right ventricular wall of rats have provided insights into the ionic mechanisms underlying the protective effects of this compound. nih.gov By measuring ion content using atomic absorbance spectrophotometry, researchers have observed that ischemia and reperfusion lead to an increase in intracellular sodium (Na+) and calcium (Ca++) and a decrease in potassium (K+). nih.gov The introduction of 20 μM this compound was found to normalize these ion levels, which correlated with the recovery of contractile function. nih.gov This suggests that the beneficial effects of the compound are linked to its ability to prevent the rise in intracellular Na+ during the early stages of reperfusion. nih.gov

Experimental ModelKey Findings with this compoundReference
Isolated Rat Hearts (Langendorff Perfusion)Improved functional recovery (rate-pressure product) and cell viability during ischemia-reperfusion. nih.gov
Isolated Rat Ventricular WallNormalized ion content (Na+, Ca++, K+) and restored contractile function after ischemia-reperfusion. nih.gov

Rodent Models of Disease (e.g., ALS mice, hemorrhagic shock)

Rodent models of human diseases are indispensable for studying the in vivo effects of therapeutic candidates like this compound. These models allow for the investigation of the compound's efficacy in a more complex biological system that mimics aspects of human pathology.

Amyotrophic Lateral Sclerosis (ALS) Mice:

Transgenic mouse models expressing a mutated human superoxide (B77818) dismutase 1 (SOD1) gene, such as the SOD1(G93A) model, are widely used to study ALS. nih.govcreative-biolabs.comyoutube.com These mice develop progressive motor neuron degeneration and paralysis, recapitulating key features of the human disease. creative-biolabs.com Research has implicated acidotoxicity and the upregulation of acid-sensing ion channels (ASICs) in the pathophysiology of ALS. nih.gov

In studies involving SOD1(G93A) mice, this compound has been investigated as a pan-inhibitor of ASICs. nih.gov Post-symptom onset administration of the compound has been shown to significantly improve motor performance, extend lifespan, and increase motoneuron survival in these mice. nih.gov This suggests that blocking ASIC channels with this compound can mitigate the neurodegenerative processes in this ALS model. nih.gov

Hemorrhagic Shock Models:

Hemorrhagic shock is a life-threatening condition characterized by severe blood loss, leading to tissue hypoperfusion and organ dysfunction. nih.govmdpi.com The Na+-H+ exchanger has been implicated in the myocardial dysfunction that follows hemorrhagic shock. nih.govnih.gov

To investigate the cardioprotective effects of this compound in this context, researchers have utilized rat models of hemorrhagic shock. nih.govnih.gov In these models, animals are subjected to a controlled hemorrhage, followed by a period of resuscitation. nih.govnih.gov The administration of this compound during the ex vivo resuscitation of isolated hearts from these rats has been shown to improve myocardial contractile function. nih.govnih.gov Specifically, a 5-minute perfusion with 20 μM this compound during a 60-minute resuscitation period led to enhanced left ventricular function and prevented myocardial dysfunction. nih.govnih.gov

Disease ModelKey Findings with this compoundReference
SOD1(G93A) ALS MiceImproved motor performance, extended lifespan, and increased motoneuron survival when administered post-symptom onset. nih.gov
Rat Model of Hemorrhagic ShockImproved myocardial contractile function and prevented myocardial dysfunction during ex vivo resuscitation. nih.govnih.gov

Biochemical Assays for Target Binding and Inhibition

Biochemical assays are fundamental for characterizing the direct interaction between a compound and its molecular target. celtarys.combioduro.com These in vitro techniques provide a controlled environment to measure binding affinity, enzyme inhibition, and other molecular interactions without the complexities of a cellular system. celtarys.com

In the context of this compound research, biochemical assays are crucial for confirming its inhibitory effects on its primary targets, the Na+-H+ exchanger and ASICs. These assays are often the first step in the drug discovery process, allowing for the screening and validation of potential therapeutic compounds. celtarys.combioduro.com

For instance, to assess the inhibitory potency of this compound on the Na+-H+ exchanger, researchers can use isolated membrane vesicles or purified protein preparations. By measuring the rate of ion flux in the presence of varying concentrations of the compound, a dose-response curve can be generated to determine the IC50 value (the concentration required to inhibit 50% of the target's activity).

Similarly, electrophysiological techniques such as patch-clamping can be employed to study the effect of this compound on ASIC activity in cultured cells expressing these channels. This allows for the direct measurement of ion currents and the characterization of the compound's blocking kinetics.

Biochemical assays also play a role in mechanism of action studies. domainex.co.uk For example, to investigate whether the protective effects of this compound are related to the inhibition of mitochondrial permeability transition (MPT), a key event in cell death, researchers can use isolated mitochondria. nih.gov By measuring mitochondrial swelling or the release of specific markers, the direct effect of the compound on MPT can be assessed. nih.gov

Assay TypePurpose in this compound ResearchExample Application
Ion Flux AssaysTo determine the inhibitory potency on the Na+-H+ exchanger.Measuring ion transport in isolated membrane vesicles.
Patch-Clamp ElectrophysiologyTo characterize the blocking effects on acid-sensing ion channels (ASICs).Recording ion currents in cells expressing ASICs.
Mitochondrial Permeability Transition (MPT) AssaysTo investigate the role of MPT inhibition in the compound's protective effects.Measuring mitochondrial swelling in the presence of the compound. nih.gov

Gene Expression and Protein Analysis Techniques

To understand the broader cellular and molecular effects of this compound, researchers employ techniques that analyze changes in gene expression and protein levels. numberanalytics.comatascientific.com.au These methods provide a global view of how the compound influences cellular pathways and processes.

Gene Expression Analysis:

Techniques such as DNA microarrays and RNA sequencing (RNA-seq) are used to measure the expression levels of thousands of genes simultaneously. numberanalytics.comspringernature.com By comparing the gene expression profiles of cells or tissues treated with this compound to untreated controls, researchers can identify genes that are upregulated or downregulated by the compound. This information can reveal the molecular pathways that are modulated by this compound and provide insights into its mechanism of action. youtube.com For example, in the context of ALS research, gene expression analysis of motor neurons treated with the compound could identify genes involved in cell survival, apoptosis, or inflammatory pathways that are altered by the inhibition of ASICs. nih.gov

Protein Analysis Techniques:

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. atascientific.com.au In this compound research, Western blotting can be used to confirm the expression of target proteins like the Na+-H+ exchanger or specific ASIC subunits in the experimental model being studied. It can also be used to assess the levels of downstream signaling molecules or markers of cellular stress and apoptosis to understand the functional consequences of target inhibition.

Other protein analysis techniques, such as immunohistochemistry and immunofluorescence, allow for the visualization of protein expression and localization within tissues and cells. These methods can provide spatial information about where the target proteins are expressed and whether this compound treatment alters their distribution. For instance, in the ALS mouse model, immunohistochemistry could be used to examine the expression of ASICs in motor neurons and surrounding glial cells. nih.gov

TechniqueApplication in this compound ResearchExample
DNA Microarray/RNA-seqIdentify global changes in gene expression following treatment.Analyzing gene expression in treated vs. untreated motor neurons. nih.govyoutube.com
Western BlottingQuantify the expression of specific target proteins and downstream effectors.Measuring ASIC subunit levels in spinal cord tissue. atascientific.com.au
ImmunohistochemistryVisualize the localization of proteins within tissues.Staining for ASICs in motor neurons of ALS mice. nih.gov

Computational Approaches in SAR Analysis

Computational methods are increasingly being used in drug discovery and development to accelerate the process of identifying and optimizing lead compounds. researchgate.netmdpi.comresearchgate.net In the context of this compound research, computational approaches, particularly those focused on Structure-Activity Relationship (SAR) analysis, play a significant role. nih.gov

SAR analysis aims to understand how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of a lead compound like dimethylamiloride and evaluating the activity of the resulting analogs, researchers can identify the key chemical features responsible for its therapeutic effects.

Computational modeling can be used to predict the binding of different amiloride analogs to the Na+-H+ exchanger or ASIC proteins. Techniques such as molecular docking can simulate the interaction between the small molecule and the protein's binding site, providing insights into the forces that govern binding affinity and specificity. mdpi.com This information can guide the design of new analogs with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. nih.gov These models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing which analogs to synthesize and test in the laboratory. nih.gov

These computational approaches, by providing a rational basis for drug design, can significantly reduce the time and cost associated with the development of new therapeutic agents based on the dimethylamiloride scaffold. researchgate.net

Computational ApproachApplication in this compound ResearchGoal
Molecular DockingSimulate the binding of amiloride analogs to target proteins. mdpi.comPredict binding affinity and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR)Develop statistical models correlating chemical structure with biological activity. nih.govPredict the activity of new analogs and prioritize synthesis.

Future Directions and Emerging Research Avenues for Dimethylamiloride Hydrochloride

Exploration of Novel Therapeutic Indications

The primary action of dimethylamiloride hydrochloride, the inhibition of Na+/H+ exchangers, has implications for a wide range of diseases characterized by dysregulated intracellular pH and sodium levels. abcam.com This has prompted investigations into its use in a diverse set of pathologies, moving beyond its historical context.

Cancer: The acidic microenvironment of tumors, largely maintained by the overexpression of NHE1, is a key driver of cancer progression, metastasis, and resistance to therapy. By blocking NHE1, dimethylamiloride and its analogs can disrupt this acidic environment, leading to tumor cell-selective cytotoxicity. nih.gov Research has shown that amiloride (B1667095) derivatives can induce a non-apoptotic form of cell death in cancer cells, potentially by targeting the lysosome. nih.govresearchgate.net This unique mechanism of action makes it a promising candidate for overcoming resistance to conventional chemotherapies.

Neurological Disorders: In the central nervous system, excessive activation of glutamate (B1630785) receptors, particularly the NMDA receptor, can lead to neuronal damage and is implicated in various neurodegenerative diseases. uspharmacist.com The resulting excitotoxicity is linked to disruptions in ion homeostasis, a process in which NHEs play a crucial role. Research suggests that by modulating intracellular pH and sodium concentrations, this compound could offer neuroprotective effects. nih.gov Studies have explored its potential in conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain. uspharmacist.comsigmaaldrich.com The compound's ability to reduce inflammatory pain is also under investigation. caymanchem.comnih.gov

Cardiovascular Disease: Beyond its established role in managing hypertension, this compound is being studied for its cardioprotective effects in other cardiovascular conditions. For instance, in the context of hemorrhagic shock, the stimulation of the Na+/H+ exchanger contributes to myocardial dysfunction. nih.govmdpi.com Studies in animal models have demonstrated that inhibiting this exchanger with this compound can improve myocardial contractile function following such an event. nih.govmdpi.com This suggests a potential new role for the compound in protecting the heart during and after periods of severe stress.

Development of More Selective and Potent Analogs

A significant area of research focuses on refining the structure of amiloride to create analogs with improved therapeutic profiles. The goal is to enhance potency against the desired target, typically NHE1, while minimizing effects on other ion channels and transporters to reduce potential side effects.

Structure-activity relationship (SAR) studies have been instrumental in this endeavor. nih.govnih.gov These studies have revealed that specific modifications to the pyrazine (B50134) ring of the amiloride molecule can dramatically alter its activity. For example, substitutions at the 5- and 6-positions of the pyrazine ring have been shown to significantly impact the compound's inhibitory potency and selectivity. nih.gov

Researchers have successfully synthesized novel amiloride derivatives that are substantially more potent than the parent compound. For instance, substituting the 5-amino group with certain alkyl or alkenyl groups has yielded compounds up to 140 times more potent in inhibiting the Na+/H+ exchanger. nih.gov These efforts have also led to the identification of analogs with high selectivity for NHE1 over other NHE isoforms and the epithelial sodium channel (ENaC), which is responsible for the diuretic effect of amiloride. nih.gov The development of such selective inhibitors is crucial for targeting disease-specific mechanisms without causing broader physiological disturbances. Some research has even identified amiloride analogs that exhibit dual inhibition of both the urokinase-plasminogen activator (uPA), a key enzyme in cancer metastasis, and NHE1, offering a multi-pronged approach to cancer therapy. nih.gov

Investigation of Off-Target Effects and Polypharmacology

While the primary target of this compound is the Na+/H+ exchanger, it is increasingly recognized that this compound, like many drugs, can interact with multiple cellular targets. This phenomenon, known as polypharmacology, can contribute to both therapeutic effects and potential side effects.

Studies have identified several off-target interactions for amiloride and its derivatives. For example, this compound has been shown to block TRPA1 channels, which are involved in pain and inflammation, with an IC50 of 80 µM. abcam.com It has also been found to inhibit the carrier-mediated uptake of choline (B1196258) in tumor cells, an action that is competitive and suggests a direct interaction with the choline carrier. nih.gov This could have implications for cancer therapy, as choline metabolism is often altered in malignant cells.

Furthermore, amiloride and some of its analogs have been demonstrated to block KATP channels in cardiomyocytes. nih.gov This is particularly relevant in the context of cardiac ischemia, where the activity of these channels is altered. The potency of some derivatives against KATP channels was found to be even higher than their potency against the Na+/H+ and Na+/Ca2+ exchangers, highlighting the importance of considering these off-target effects when evaluating the cardioprotective mechanisms of these compounds. nih.gov Understanding the full spectrum of molecular interactions of this compound is essential for a comprehensive assessment of its therapeutic potential and for anticipating its physiological effects.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticle Vaccines)

The therapeutic efficacy of drugs like this compound can be significantly enhanced through the use of advanced drug delivery systems. These technologies aim to improve drug solubility, stability, and bioavailability, and to enable targeted delivery to specific tissues or cells, thereby maximizing therapeutic benefit while minimizing systemic side effects. nih.govmdpi.com

One promising approach is the encapsulation of the drug within nanoparticles. While specific research on this compound-loaded nanoparticles is emerging, a study on the parent compound, amiloride hydrochloride, has demonstrated the feasibility of this strategy. In this study, amiloride hydrochloride was encapsulated in nano-liposomes and incorporated into a dry powder inhaler for pulmonary delivery. nih.gov This formulation showed prolonged drug release and a longer retention time in the lungs of rats, suggesting its potential for treating respiratory conditions like cystic fibrosis. nih.gov

Polymeric nanoparticles, which can be engineered with precise control over their size, shape, and surface properties, represent another versatile platform for drug delivery. nih.govnih.govrsc.org These nanoparticles can be designed to encapsulate hydrophobic or hydrophilic drugs and can be functionalized with targeting ligands to direct them to specific sites, such as tumors. nih.gov Although direct studies with this compound are limited, the principles of polymeric nanoparticle delivery are highly applicable. The development of such formulations could significantly improve the therapeutic index of this compound, particularly in cancer therapy where targeted delivery is paramount. The field of nanomedicine is rapidly advancing, and the integration of this compound into these systems is a logical next step in its development. nih.govsigmaaldrich.comnih.gov

Further Elucidation of Molecular Mechanisms in Complex Pathologies

A deeper understanding of the molecular signaling pathways modulated by this compound is crucial for its rational application in complex diseases. While the inhibition of Na+/H+ exchangers is the established primary mechanism, the downstream consequences of this action are multifaceted and context-dependent.

In Cancer: The disruption of intracellular and tumor microenvironment pH by this compound can trigger a unique form of cell death. Recent research indicates that amiloride derivatives can induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and subsequent lysosome-dependent cell death (LDCD). researchgate.netbiorxiv.orgresearchgate.net This process appears to be distinct from classical apoptosis and may be particularly effective against therapy-resistant cancer cells. researchgate.net The signaling cascade leading from NHE1 inhibition to LMP and LDCD is an active area of investigation. Some studies suggest a link between this pathway and the mTOR signaling network, which is a central regulator of cell growth and autophagy. nih.govnih.gov

In Neurological Disorders: In the brain, the neuroprotective effects of this compound are thought to be mediated by the prevention of excitotoxicity. By inhibiting the Na+/H+ exchanger, the compound can mitigate the intracellular sodium and calcium overload that occurs downstream of excessive glutamate receptor activation. nih.gov There is also growing interest in the interplay between NHE inhibition and key neurotrophic pathways. For instance, brain-derived neurotrophic factor (BDNF) signaling is crucial for neuronal survival and plasticity and is often dysregulated in neurodegenerative diseases. sigmaaldrich.com Future research will likely focus on whether the therapeutic effects of this compound in the brain are linked to the modulation of BDNF and its downstream signaling cascades, such as the Akt and ERK pathways. sigmaaldrich.com

In Cardiovascular Disease: In the heart, the cardioprotective effects of this compound during events like hemorrhagic shock are attributed to the prevention of intracellular calcium overload. nih.gov Inhibition of the Na+/H+ exchanger leads to reduced intracellular sodium, which in turn decreases the activity of the Na+/Ca2+ exchanger, ultimately lowering intracellular calcium levels and preventing contractile dysfunction. nih.gov

Q & A

Q. What are the standard methods for synthesizing and characterizing dimethylamiloride hydrochloride?

Methodological Answer: this compound is typically synthesized via reactions involving dimethylamine and methylene chloride derivatives. However, challenges such as hydrolysis to formaldehyde and dimethylammonium chloride require careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) . For characterization:

  • Nuclear Magnetic Resonance (NMR): Analyze proton and carbon spectra to confirm structural integrity.
  • Mass Spectrometry (MS): Validate molecular weight and purity.
  • HPLC: Assess purity (>95% recommended for biological studies).
    Refer to for guidelines on reporting experimental details, including reagent quantities and spectral data in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory filters (e.g., NIOSH-approved N95) for aerosol exposure .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks.
  • Waste Disposal: Neutralize acidic residues before disposal and adhere to institutional hazardous waste guidelines .
    Training documentation and SDS review are mandatory prior to use .

Advanced Research Questions

Q. How does this compound enhance the efficacy of chemotherapeutic agents in cancer research?

Methodological Answer: Dimethylamiloride inhibits exosome generation in tumor cells, which reduces immunosuppressive effects mediated by myeloid-derived suppressor cells (MDSCs). Key experimental approaches:

  • In Vivo Models: Use murine tumor models (e.g., melanoma, breast cancer) to assess combined therapy with cyclophosphamide. Monitor tumor volume and MDSC activity via flow cytometry .
  • Mechanistic Studies: Evaluate Hsp72/TLR2 signaling using siRNA knockdown or TLR2-deficient mice to confirm pathway dependency .
Model Tumor Reduction (%) Key Mechanism
Melanoma (B16)45–60%Hsp72/TLR2 inhibition
Breast Cancer (4T1)50–65%IL-17A suppression in MDSCs

Q. How should researchers address contradictory data on dimethylamiloride’s sodium-proton exchange (NHE) inhibition?

Methodological Answer: Contradictions may arise from assay variability (e.g., pH sensitivity, cell type differences). Mitigation strategies:

  • Assay Optimization: Standardize buffer pH (6.8–7.4) and use NHE-specific fluorescent probes (e.g., BCECF-AM) for consistency .
  • Orthogonal Validation: Compare results across methods (e.g., electrophysiology vs. fluorometry) and cell lines (e.g., HEK293 vs. primary macrophages) .
  • Data Reporting: Include raw data and assay conditions in supplementary materials to enable cross-study comparisons .

Q. What strategies ensure stability and solubility of this compound in experimental settings?

Methodological Answer:

  • Stock Solutions: Prepare in anhydrous DMSO (10 mM), aliquot into sterile vials, and store at -20°C. Avoid >3 freeze-thaw cycles .
  • Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (e.g., PBS). Add solubilizing agents (e.g., 0.1% Tween-80) if needed.
  • Stability-Indicating Assays: Monitor degradation via HPLC (C18 column, UV detection at 254 nm) under accelerated conditions (40°C/75% RH) .

Q. How can researchers design experiments to validate dimethylamiloride’s role in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Use stopped-flow spectrophotometry to measure IC50 values for NHE1 inhibition. Compare with amiloride analogs for selectivity profiling .
  • Crystallography: Co-crystallize dimethylamiloride with NHE1 extracellular domains to identify binding motifs (e.g., PDZ domains).
  • In Silico Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with NHE1 active sites and validate via mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.